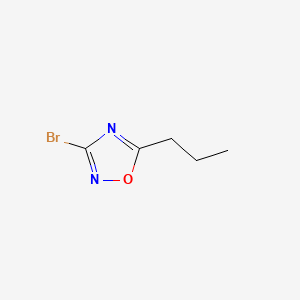
3-Bromo-5-propyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms, with a bromine atom at the third position and a propyl group at the fifth position. The molecular formula of this compound is C5H7BrN2O, and it has a molecular weight of 191.026 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-propyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with organic nitriles. One common method is the manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole, which is obtained from the cyclocondensation of arylamidoxamines with n-butanal . Another approach involves the use of PTSA-ZnCl2 as a catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to provide good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles . Additionally, the use of iron (III) nitrate for the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles has been explored .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of oxadiazoles.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole yields 3-aryl-5-propyl-1,2,4-oxadiazole .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazoles have been shown to inhibit thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s hydrogen bond acceptor properties, due to the electronegativities of nitrogen and oxygen atoms, play a crucial role in its biological activity .
Comparison with Similar Compounds
3-Bromo-5-propyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological properties.
1,2,5-Oxadiazole: Known for its unique chemical reactivity and applications.
1,3,4-Oxadiazole: Widely studied for its broad range of biological activities, including antibacterial and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole isomers.
Properties
IUPAC Name |
3-bromo-5-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFOSXNCDRYUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
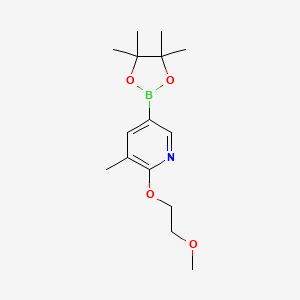

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)
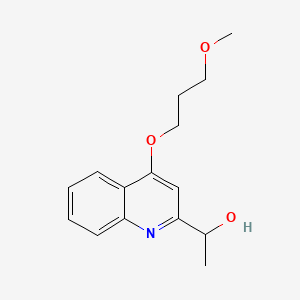
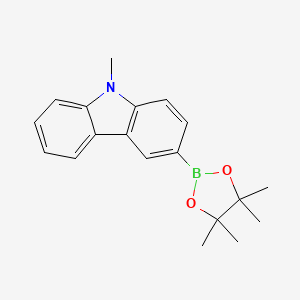
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)
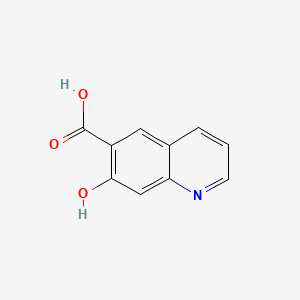
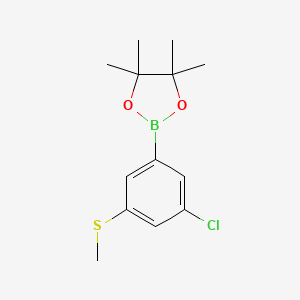
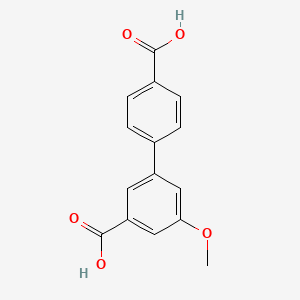
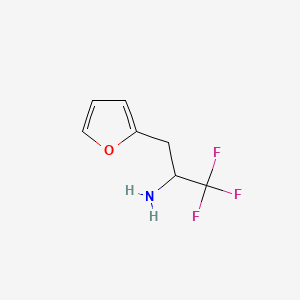
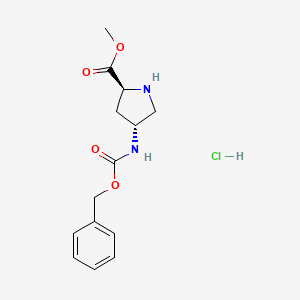
![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)
